

Application Notes and Protocols for Broth Microdilution MIC Determination of SPR206 Acetate

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Compound of Interest		
Compound Name:	SPR206 acetate	
Cat. No.:	B13393021	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR206 is a next-generation polymyxin analog designed for enhanced safety and efficacy against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] It functions by interacting with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria, leading to membrane disruption and subsequent cell death.[1][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating its in vitro potency, monitoring for resistance development, and guiding preclinical and clinical development. The broth microdilution method is the gold standard for quantitative MIC determination and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

These application notes provide a detailed protocol for determining the MIC of **SPR206 acetate** using the broth microdilution method, intended for use by researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Activity of SPR206 Acetate Against Key Gram-Negative Pathogens



Organism	Number of Isolates	MIC50 (mg/L)	MIC ₉₀ (mg/L)	MIC Range (mg/L)
Acinetobacter baumannii	30	1	16	≤0.06 - 32
Acinetobacter spp.	-	0.12	2	-
Escherichia coli	-	0.125	-	-
Klebsiella pneumoniae	-	0.125	-	-
Pseudomonas aeruginosa	-	0.25	0.25-0.5	≤0.015 - >8
Carbapenem- Resistant Enterobacterales (US & W. Europe)	-	0.06	0.5	-
Carbapenem- Resistant Enterobacterales (E. Europe)	-	0.5	64	-

Data compiled from multiple studies.[1][6][7][8][9]

Table 2: Quality Control (QC) Ranges for Reference Strains



Quality Control Strain	Antimicrobial Agent	Acceptable MIC Range (mg/L)
Escherichia coli ATCC 25922	SPR206 Acetate	To be determined by individual laboratory validation
Escherichia coli ATCC 25922	Colistin	0.25 - 2
Pseudomonas aeruginosa ATCC 27853	SPR206 Acetate	To be determined by individual laboratory validation
Pseudomonas aeruginosa ATCC 27853	Colistin	0.5 - 4

QC ranges for colistin are provided as a reference.[10] Laboratories should establish their own QC ranges for **SPR206 acetate** based on CLSI guidelines.

Experimental Protocols Materials

- SPR206 acetate powder
- Sterile, round-bottom 96-well microtiter plates[11]
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12][13][14][15]
- Sterile deionized water
- Sterile 1.5 mL polypropylene tubes
- Calibrated single- and multi-channel pipettes
- Sterile pipette tips
- Bacterial culture isolates
- Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[6][10][16][17]
- 0.5 McFarland turbidity standard



- Sterile saline (0.85% NaCl)
- Spectrophotometer or nephelometer
- Incubator (35°C ± 2°C)[13][14]
- Plate reader (optional)

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare Mueller-Hinton Broth according to the manufacturer's instructions.[13] Adjust the final concentrations of divalent cations to contain 20 to 25 mg/L of calcium and 10 to 12.5 mg/L of magnesium.[12][15] Sterilize by autoclaving.[13]

Preparation of SPR206 Acetate Stock Solution

- Accurately weigh a sufficient amount of SPR206 acetate powder.
- Dissolve the powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1280 mg/L).
- Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.
- Prepare fresh on the day of the experiment or store in small aliquots at -70°C for future use.
 Avoid repeated freeze-thaw cycles.

Inoculum Preparation

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[18] This
 corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]



• Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure

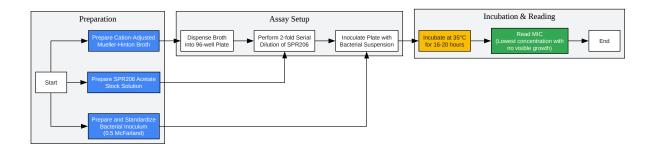
- Plate Preparation: Add 50 μL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
- Serial Dilution of SPR206 Acetate:
 - Add 100 μL of the prepared SPR206 acetate working solution to the first well of each row.
 - \circ Perform a 2-fold serial dilution by transferring 50 μ L from the first well to the second well. Mix thoroughly by pipetting up and down.
 - \circ Continue this serial dilution across the plate to the desired final concentration. Discard 50 μL from the last well.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μ L per well.
- Controls:
 - Growth Control: A well containing 100 μL of inoculated CAMHB without any antibiotic.
 - Sterility Control: A well containing 100 μL of uninoculated CAMHB.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13][14]

Reading and Interpreting Results

The MIC is defined as the lowest concentration of **SPR206 acetate** that completely inhibits visible growth of the organism.[18][19] Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

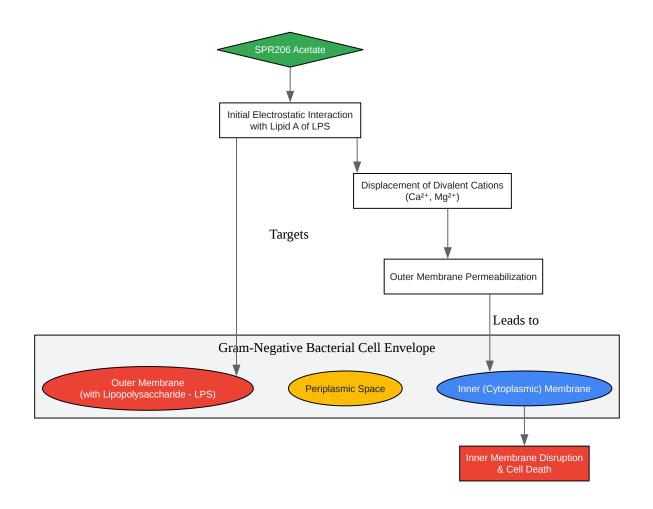




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Caption: Workflow for **SPR206 Acetate** MIC Determination.





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Caption: Mechanism of Action of SPR206 Acetate.

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